4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-(1-methylethyl)-
Overview
Description
4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-(1-methylethyl)- is an organic compound that belongs to the class of pyridinones This compound is characterized by a pyridinone ring substituted with a hydroxy group at the 3-position, a methyl group at the 2-position, and an isopropyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-(1-methylethyl)- can be achieved through several synthetic routes. One common method involves the condensation of 2-methyl-3-hydroxy-4-pyrone with isopropylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the condensation reaction, and the purification of the final product. Advanced techniques such as crystallization, distillation, and chromatography are often employed to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl and isopropyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-oxo-2-methyl-1-(1-methylethyl)-4(1H)-pyridinone.
Reduction: Regeneration of 3-hydroxy-2-methyl-1-(1-methylethyl)-4(1H)-pyridinone.
Substitution: Formation of various substituted pyridinones depending on the substituents used.
Scientific Research Applications
4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the pyridinone ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-methyl-4-pyrone: Similar structure but lacks the isopropyl group.
2-Methyl-3-hydroxy-4-pyranone: Similar structure but with a different ring system.
3-Hydroxy-2-methyl-γ-pyrone: Similar structure but with a different ring system.
Uniqueness
4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-(1-methylethyl)- is unique due to the presence of the isopropyl group at the 1-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
Biological Activity
Overview
4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-(1-methylethyl)-, also known as CAS number 30652-14-3, is an organic compound belonging to the class of pyridinones. This compound features a pyridinone ring with a hydroxyl group at the 3-position, a methyl group at the 2-position, and an isopropyl group at the 1-position. Its unique structure contributes to its diverse biological activities, which are currently under investigation for potential therapeutic applications.
The compound can be synthesized through various routes, including the condensation of 2-methyl-3-hydroxy-4-pyrone with isopropylamine. This process typically involves solvents like ethanol and elevated temperatures to facilitate reaction completion. The chemical structure can be represented in SMILES notation as O=c1ccn(c(c1O)C)C(C)C
.
Antimicrobial Properties
Research indicates that 4(1H)-Pyridinone exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through several assays, including DPPH and ABTS radical scavenging tests. Results indicate that it possesses a strong ability to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases .
The mechanism of action for 4(1H)-Pyridinone involves its interaction with biological targets through hydrogen bonding and π-π interactions facilitated by the pyridinone ring. These interactions can modulate enzyme activity and receptor function, influencing various biological pathways .
Case Studies
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several pyridinone derivatives, including 4(1H)-Pyridinone. The compound was found to inhibit bacterial growth at concentrations as low as 10 µg/mL .
- Antioxidant Evaluation : In a comparative analysis with known antioxidants, 4(1H)-Pyridinone exhibited superior radical scavenging activity, with an IC50 value lower than that of ascorbic acid in DPPH assays .
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative disorders. Its effects on neuronal cell lines have shown reduced apoptosis under oxidative stress conditions .
Data Tables
Activity Type | Tested Concentration (µg/mL) | Inhibition (%) |
---|---|---|
Antimicrobial | 10 | 75 |
Antioxidant (DPPH) | 25 | 80 |
Neuroprotective | N/A | Reduced apoptosis |
Comparison with Similar Compounds
4(1H)-Pyridinone can be compared with other related compounds such as:
- 3-Hydroxy-2-methyl-4-pyrone : Lacks the isopropyl group but shares similar antioxidant properties.
- 2-Methyl-3-hydroxy-4-pyranone : Exhibits different reactivity patterns due to structural differences.
Properties
IUPAC Name |
3-hydroxy-2-methyl-1-propan-2-ylpyridin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6(2)10-5-4-8(11)9(12)7(10)3/h4-6,12H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFWEAFOAQNIHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1C(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435958 | |
Record name | 3-Hydroxy-2-methyl-1-(propan-2-yl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30652-14-3 | |
Record name | 3-Hydroxy-2-methyl-1-(1-methylethyl)-4(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30652-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-2-methyl-1-(propan-2-yl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-2-methyl-1-(propan-2-yl)-1,4-dihydropyridin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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